Apremilast-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

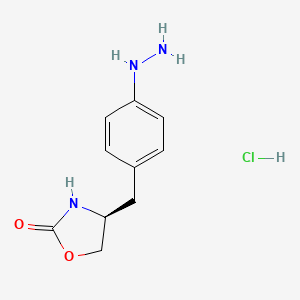

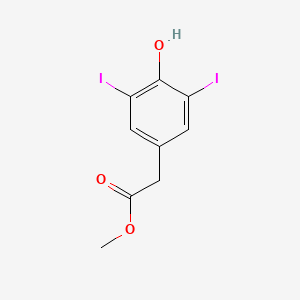

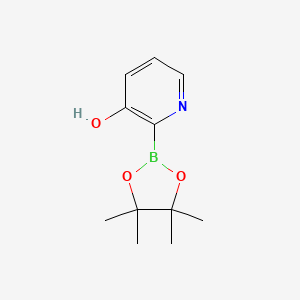

Apremilast-d5 is a deuterium-labeled version of Apremilast . It is an orally available inhibitor of type-4 cyclic nucleotide phosphodiesterase (PDE-4) with an IC50 of 74 nM . Apremilast inhibits TNF-α release by lipopolysaccharide (LPS) with an IC50 of 104 nM .

Synthesis Analysis

The synthesis of Apremilast involves a new protocol using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast is obtained in an overall 56% yield and with 95.5% ee .Molecular Structure Analysis

The molecular formula of Apremilast-d5 is C22H19D5N2O7S . The InChi code isInChI=1S/C22H24N2O7S/c1-5-31-19-11-14 (9-10-18 (19)30-3)17 (12-32 (4,28)29)24-21 (26)15-7-6-8-16 (23-13 (2)25)20 (15)22 (24)27/h6-11,17H,5,12H2,1-4H3, (H,23,25)/t17-/m1/s1/i1D3,5D2 . Physical And Chemical Properties Analysis

Apremilast-d5 is a solid substance . It is soluble in acetonitrile and methanol . The molecular weight of Apremilast-d5 is 465.5 .科学的研究の応用

Psoriasis and Psoriatic Arthritis : Apremilast has shown significant efficacy in treating psoriasis and psoriatic arthritis. It functions as a phosphodiesterase-4 inhibitor, regulating inflammatory mediators. Clinical trials have demonstrated its effectiveness in improving symptoms and physical function in patients with psoriatic arthritis and in reducing the severity of moderate to severe plaque psoriasis. Notably, it has also shown improvements in difficult-to-treat areas such as nail, scalp, and palmoplantar psoriasis (Schafer et al., 2010); (Kavanaugh et al., 2014); (Keating, 2017).

Innate Immune Responses : Apremilast has selective effects on innate immune responses. It has been evaluated for its specificity, effects on intracellular signaling, gene, and protein expression, and its pharmacology in models of innate and adaptive immunity (Schafer et al., 2014).

Pharmacokinetics and Drug Monitoring : Studies have developed methods for evaluating Apremilast in biological matrices, crucial for therapeutic drug monitoring and understanding its pharmacokinetics (Rao et al., 2020).

Treatment of Inflammatory Bowel Disease (IBD) : Apremilast is being explored as a novel treatment option for IBD. It acts by modulating intracellular signals and gene transcription, showing potential due to the similarity in inflammatory pathways across different conditions (Spadaccini et al., 2017).

Potential in Treating Atopic Dermatitis : While its efficacy in atopic dermatitis was found to be modest, Apremilast may still play a role in treating this condition. It modulates inflammatory gene expression in human keratinocytes and has shown effects in murine models of antigen-induced atopic dermatitis (Schafer et al., 2019).

Association with Serious Infections in Psoriasis Patients : A study assessing the risk of serious infection among users of biologics and Apremilast in treating psoriasis found no increased risk of serious infections for Apremilast users compared to other treatments (Penso et al., 2021).

Apremilast in Treating Rheumatoid Arthritis : The drug has been evaluated for its anti-inflammatory effects in human synovial cells and in murine models of arthritis, showing potential as a treatment for rheumatoid arthritis (McCann et al., 2010).

Treatment of Atherosclerosis : Apremilast may play a role in treating atherosclerosis, as it can reduce the expression of molecules associated with chronic inflammatory response in the atherosclerotic microenvironment (Wang et al., 2020).

作用機序

Target of Action

Apremilast-d5, like its parent compound Apremilast, primarily targets the enzyme Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in various biological responses .

Mode of Action

Apremilast-d5 acts as a selective inhibitor of PDE4 . By inhibiting PDE4, it prevents the degradation of cAMP, leading to increased intracellular cAMP levels . This modulation at the molecular level results in a cascade of downstream effects that influence the production of various inflammatory mediators .

Biochemical Pathways

The increase in cAMP levels due to PDE4 inhibition by Apremilast-d5 affects several biochemical pathways. It modulates a wide array of inflammatory mediators involved in psoriasis and psoriatic arthritis, including decreases in the expression of inducible nitric oxide synthase, TNF-α, and interleukin (IL)-23 and increases IL-10 . This modulation at the mRNA expression level leads to a decrease in the production of pro-inflammatory cytokines and chemokines .

Pharmacokinetics

The pharmacokinetics of Apremilast-d5 involves its absorption, distribution, metabolism, and excretion (ADME) properties. It is metabolized in the liver primarily by CYP3A4, with minor contributions from CYP2A6, CYP1A2 . The elimination half-life of Apremilast-d5 is between 6-9 hours, and it is excreted via urine (58%) and feces (39%) .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels result in the modulation of inflammatory mediators. This leads to a decrease in inflammation and symptoms in conditions such as psoriasis and psoriatic arthritis . It also inhibits the spontaneous production of TNF-alpha from human rheumatoid synovial cells .

Action Environment

The action of Apremilast-d5 can be influenced by various environmental factors. For instance, the bioavailability and pharmacokinetics of Apremilast-d5 can be affected by factors such as food intake . Furthermore, the stability of Apremilast-d5 under various conditions, including refrigerated storage, autosampler conditions, and freeze-thaw cycles, has been confirmed .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[(1S)-1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZEMNVLZVGJZ-JVFKXMKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apremilast-d5 | |

Q & A

Q1: Why was Apremilast-d5 chosen as the internal standard in the UPLC-ESI-MS/MS method for Apremilast quantification?

A: The paper states that Apremilast-d5 was used as the deuterated internal standard []. Deuterated analogs, like Apremilast-d5, are often selected as internal standards in mass spectrometry-based analytical methods for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)

![3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone](/img/structure/B569522.png)